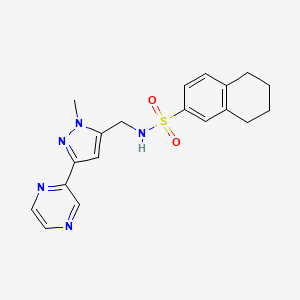

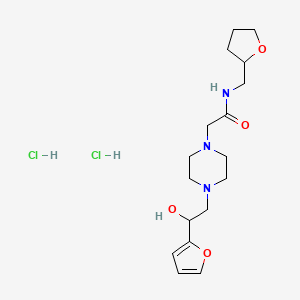

![molecular formula C23H23N3O3 B2829060 N-[2-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide CAS No. 871547-61-4](/img/structure/B2829060.png)

N-[2-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

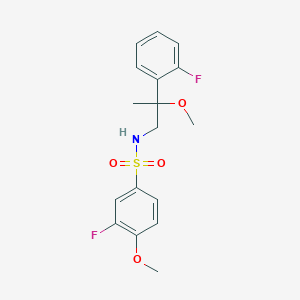

“N-[2-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide” is a compound with the formula C26H33N3O2 . It is a benzimidazole derivative , which are known to have diverse biological and clinical applications .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole core, which is a bicyclic compound made up of fused benzene and imidazole rings . The compound also contains a furan-2-carboxamide group and a 4-methylphenoxyethyl group .Physical And Chemical Properties Analysis

The compound has a net charge of 0, an average mass of 419.560, and a mono-isotopic mass of 419.25728 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The compound's synthesis and reactivity have been extensively studied, showcasing its potential in forming various chemical structures and derivatives. For instance, the thermal fragmentation and rearrangement of N-aryl-2-furamide oximes under nitrogen yields benzimidazoles among other products, highlighting a method for synthesizing benzimidazole derivatives, which could be related to the synthesis or properties of the specified compound (Gaber, Muathen, & Taib, 2013). Additionally, the discovery and development of PARP inhibitors for cancer treatment, involving cyclic amine-containing benzimidazole carboxamide derivatives, suggest a framework for understanding how similar structures could be utilized in medicinal chemistry (Penning et al., 2009).

Antimicrobial and Antineoplastic Potential

Several studies have investigated the antimicrobial and antineoplastic potential of benzimidazole derivatives, indicating the compound's relevance in pharmaceutical research. For example, novel 2-substituted benzimidazole, benzoxazole, and benzothiazole derivatives were synthesized and evaluated for their antimicrobial activity, showcasing the potential of such compounds in developing new antimicrobial agents (Padalkar et al., 2016). Another study synthesized certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives, which demonstrated significant antineoplastic and antifilarial activities, suggesting the compound's potential in cancer and filarial disease treatment (Ram et al., 1992).

Photophysical Characteristics

The photophysical characteristics of benzimidazole derivatives, including their excited state intramolecular proton transfer (ESIPT) inspired fluorescent properties, have been explored, indicating the utility of such compounds in optical and material sciences. Novel ESIPT-inspired 2-substituted benzimidazole fluorescent derivatives were synthesized, showing potential for applications requiring fluorescence-based detection or analysis (Padalkar et al., 2011).

Zukünftige Richtungen

Benzimidazole derivatives, such as “N-[2-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide”, have a wide range of biological activities and are of interest in medicinal chemistry . Future research may focus on synthesizing a variety of benzimidazole derivatives and screening them for various biological activities .

Wirkmechanismus

Target of Action

The primary target of this compound, also known as NCGC00238730-01, is Interleukin-2-inducible T-cell Kinase (ITK) . ITK plays a crucial role in the immune response, particularly in T-cell signaling.

Mode of Action

NCGC00238730-01 acts as an inactive conformation inhibitor of ITK . This means it binds to ITK in its inactive state, preventing it from adopting an active conformation and thus inhibiting its function.

Pharmacokinetics

The compound’spredicted density is 1.29±0.1 g/cm3 and its predicted pKa is 11.96±0.43 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Eigenschaften

IUPAC Name |

N-[2-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c1-17-8-10-18(11-9-17)28-16-14-26-20-6-3-2-5-19(20)25-22(26)12-13-24-23(27)21-7-4-15-29-21/h2-11,15H,12-14,16H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQAZDISOYWVUDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

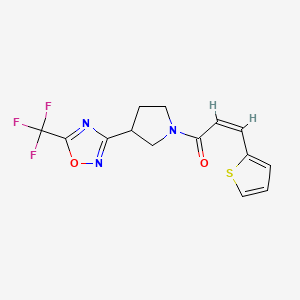

![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2828977.png)

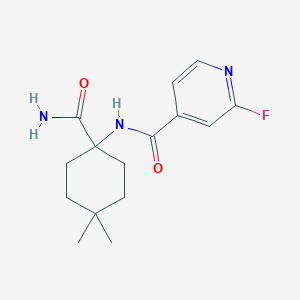

![2-methyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2828987.png)

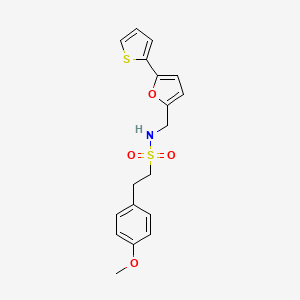

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2828991.png)

![2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2828997.png)